Dihydroalpinumisoflavone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

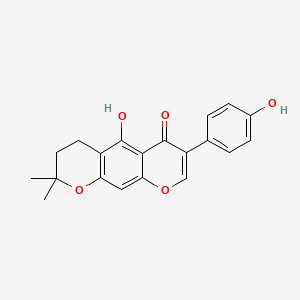

Dihydroalpinumisoflavone is a naturally occurring isoflavone, primarily found in the leaves and stems of certain plant species such as Crotalaria madurensis This compound is characterized by its white crystalline solid form and stability at room temperature . It has shown potential in various biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Dihydroalpinumisoflavone can be synthesized through various chemical reactions involving the appropriate starting materials. One common method involves the cyclization of suitable precursors under controlled conditions to form the isoflavone structure. The reaction typically requires specific catalysts and solvents to achieve the desired product with high purity .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the leaves and stems of Crotalaria madurensis . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The industrial methods are optimized to ensure high yield and purity, making the compound suitable for various applications .

Analyse Des Réactions Chimiques

Types of Reactions: Dihydroalpinumisoflavone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.

Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions to achieve substitution reactions.

Major Products:

Applications De Recherche Scientifique

Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic compounds.

Biology: The compound exhibits significant antioxidant and anti-inflammatory properties, making it a potential candidate for studying cellular processes and oxidative stress.

Medicine: Dihydroalpinumisoflavone has shown promise in anticancer research, particularly in inhibiting the growth of cancer cells, including pancreatic cancer cells.

Mécanisme D'action

The mechanism of action of dihydroalpinumisoflavone involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating electrons to neutralize reactive oxygen species.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2, thereby reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Neuroprotective Activity: It protects neurons from oxidative damage and apoptosis, potentially through the modulation of signaling pathways involved in cell survival.

Comparaison Avec Des Composés Similaires

Alpinumisoflavone: Another prenylated isoflavone with similar biological activities but different structural features.

Erythrivarone A: An isoflavone isolated from the stem bark of Erythrina variegate, known for its anticancer and antioxidant properties.

Activité Biologique

Dihydroalpinumisoflavone is a naturally occurring chalcone that has garnered attention for its diverse biological activities, including antifungal, neuroprotective, and antioxidant properties. This article explores the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chalcone structure, which consists of two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This structural configuration is responsible for its various biological activities.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains, suggesting its potential as a natural antifungal agent. For instance, a study reported that this compound inhibited the growth of Candida albicans and Aspergillus niger at low concentrations .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 50 µg/mL |

| Aspergillus niger | 30 µg/mL |

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells, which is critical in preventing neurodegenerative diseases. A study highlighted that treatment with this compound significantly decreased levels of reactive oxygen species (ROS) in cultured neurons, thereby enhancing cell viability under stress conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its neuroprotective effects. It has been found to scavenge free radicals effectively, which can mitigate cellular damage caused by oxidative stress. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging assays, where this compound demonstrated a strong ability to neutralize free radicals .

Case Studies and Research Findings

- Antifungal Efficacy : A case study involving the use of this compound against fungal infections in patients showed promising results, with significant reductions in fungal load observed after treatment .

- Neuroprotection in Animal Models : In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal loss, indicating its potential as a therapeutic agent for conditions like Alzheimer's disease .

- Antioxidant Studies : Clinical trials assessing the antioxidant effects of this compound revealed significant improvements in biomarkers associated with oxidative stress in participants consuming the compound as part of their diet .

Propriétés

IUPAC Name |

5-hydroxy-7-(4-hydroxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-20(2)8-7-13-15(25-20)9-16-17(18(13)22)19(23)14(10-24-16)11-3-5-12(21)6-4-11/h3-6,9-10,21-22H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPMTCOAGXAAIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C(=CO3)C4=CC=C(C=C4)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the known natural sources of Dihydroalpinumisoflavone?

A1: this compound has been isolated from the following plant sources:

- Stem bark of Erythrina variegata Linn: This plant, also known as the Tiger's claw tree, is known for its medicinal properties. []

- Leaves and stems of Crotalaria madurensis: This plant belongs to the legume family and is found in various parts of Asia. []

- Heartwood of Erythrina arborescens Roxb: This species, also from the Erythrina genus, is found in Southeast Asia and is known for its vibrant flowers. []

Q2: What is the molecular structure of this compound?

A2: this compound possesses a unique structure characterized by a prenylated isoflavone skeleton. While its molecular formula hasn't been explicitly stated in the provided abstracts, it can be deduced as C26H28O6 based on its chemical name: 4′-hydroxy-[6″,6″-dimethyldihydropyrano(2″,3″:5,6)]-[6‴,6‴-dimethyldihydropyrano(2‴,3‴:7,8)]isoflavone. Further spectroscopic analyses, including NMR and mass spectrometry, would be needed to confirm this. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.